molecular formula C8H8BrNO4S B2708405 2-bromo-5-(methylsulfamoyl)benzoic Acid CAS No. 22361-62-2

2-bromo-5-(methylsulfamoyl)benzoic Acid

Cat. No.: B2708405
CAS No.: 22361-62-2
M. Wt: 294.12
InChI Key: FQWCLVBQBSWRKN-UHFFFAOYSA-N
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Description

2-Bromo-5-(methylsulfamoyl)benzoic acid is an organic compound with the molecular formula C8H8BrNO4S and a molecular weight of 294.12 g/mol . This compound is characterized by the presence of a bromine atom, a methylsulfamoyl group, and a benzoic acid moiety. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-(methylsulfamoyl)benzoic acid typically involves the bromination of 5-(methylsulfamoyl)benzoic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the aromatic ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(methylsulfamoyl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-5-(methylsulfamoyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-5-(methylsulfamoyl)benzoic acid involves its interaction with specific molecular targets. The bromine atom and the methylsulfamoyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or interact with proteins, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-(methylsulfamoyl)benzoic acid is unique due to the presence of the methylsulfamoyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-bromo-5-(methylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO4S/c1-10-15(13,14)5-2-3-7(9)6(4-5)8(11)12/h2-4,10H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWCLVBQBSWRKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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